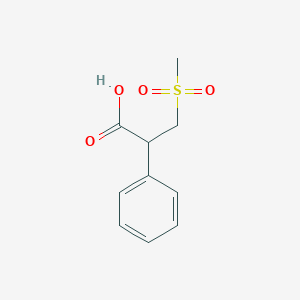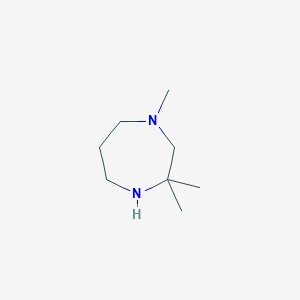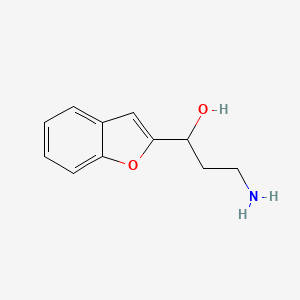
3-Amino-1-(1-benzofuran-2-yl)propan-1-ol
Overview
Description
Molecular Structure Analysis
The molecular structure of 3-Amino-1-(1-benzofuran-2-yl)propan-1-ol is characterized by the presence of a benzofuran moiety and an amino group. Benzofuran is a heterocyclic compound that consists of a fused benzene and furan ring. The unique structural features of benzofuran make it a privileged structure in the field of drug discovery .Scientific Research Applications
Benzofuran Derivatives in Scientific Research
Biological Activities and Applications : Benzofuran compounds are a cornerstone in the development of bioactive molecules, exhibiting a broad spectrum of biological activities. These activities include antimicrobial, anti-inflammatory, antitumor, antitubercular, antidiabetic, anti-Alzheimer, antioxidant, antiviral, and enzyme inhibitory properties. This versatility positions benzofurans as critical entities in pharmaceuticals, agriculture, and polymer industries. The presence of specific functional groups such as -OH, -OMe, sulfonamide, or halogen has been found to significantly enhance their therapeutic activities (Dawood, 2019).
Natural Sources and Synthesis : Benzofuran compounds, ubiquitous in nature, have been identified as potential natural drug lead compounds due to their strong biological activities. Novel methods for constructing benzofuran rings have been discovered, including unique free radical cyclization cascades and proton quantum tunneling, which provide efficient ways to synthesize complex benzofuran derivatives (Miao et al., 2019).
Antimicrobial Agents : The unique structural features of benzofuran derivatives make them privileged structures in drug discovery, particularly in searching for efficient antimicrobial agents. These compounds have emerged as promising candidates in designing new drugs active toward various clinically approved targets, including treatments for skin diseases and microbial infections (Hiremathad et al., 2015).
Flavour Compounds in Foods : Beyond their medicinal applications, some benzofuran derivatives, specifically branched aldehydes, play a significant role as flavor compounds in various food products. Understanding the production and degradation pathways of these aldehydes from amino acids is essential for controlling the formation of desired flavor profiles in both fermented and non-fermented products (Smit et al., 2009).
Bioactive Properties : Benzofuran and its derivatives have been extensively studied for their bioactive properties, indicating their potential as pharmacological agents across a wide range of diseases. The rapid development of these compounds in various therapeutic areas underscores their importance in medicinal chemistry research (Khanam & Shamsuzzaman, 2015).
Future Directions
Benzofuran and its derivatives, including 3-Amino-1-(1-benzofuran-2-yl)propan-1-ol, have been found to be suitable structures for a wide range of biological and pharmacological applications. They have been used in the treatment of various diseases and have shown potential as antimicrobial agents . Therefore, future research may focus on exploring the therapeutic potential of these compounds and developing structure-activity relationships on these derivatives as antimicrobial drugs .
Biochemical Analysis
Biochemical Properties
3-Amino-1-(1-benzofuran-2-yl)propan-1-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, which can subsequently affect metabolic flux and metabolite levels .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic processes, thereby affecting the overall metabolic state of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can also have biological activity, which needs to be considered in long-term studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic state of the cell, highlighting the compound’s potential in modulating metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. It interacts with specific transporters and binding proteins, affecting its localization and accumulation. Understanding these interactions is essential for determining the compound’s efficacy and potential side effects .
Properties
IUPAC Name |
3-amino-1-(1-benzofuran-2-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c12-6-5-9(13)11-7-8-3-1-2-4-10(8)14-11/h1-4,7,9,13H,5-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKHYJUNCZDOOJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(CCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[(2-bromophenyl)methyl]-N-cyclopropylcarbamate](/img/structure/B1443904.png)
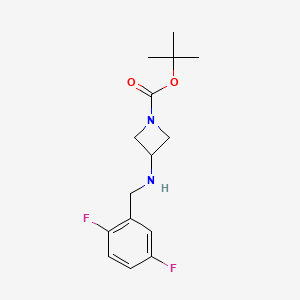

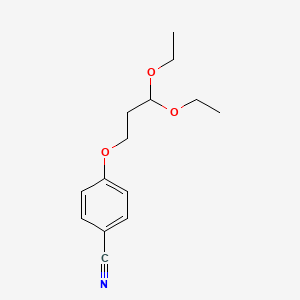
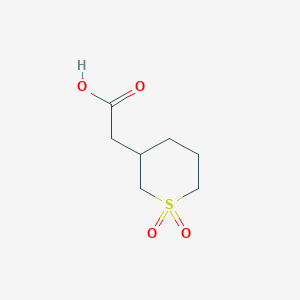
![5-[(2-fluorophenyl)methoxy]-1,3-dimethyl-1H-pyrazole-4-carboxylic acid](/img/structure/B1443914.png)
![1-[(2,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one](/img/structure/B1443916.png)
![8-Bromo-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1443917.png)
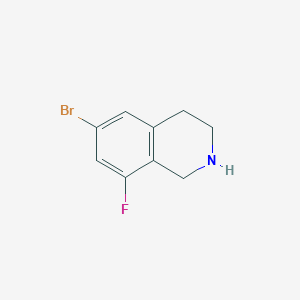


![[2-(Butylthio)-1-cyclopropylethyl]methylamine](/img/structure/B1443924.png)
